molecular formula C19H24N2O5S B4077925 N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide

N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide

Cat. No. B4077925
M. Wt: 392.5 g/mol
InChI Key: LVUYXBFCWUADJP-UHFFFAOYSA-N
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Description

N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide, also known as Compound X, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It belongs to the class of sulfonamide compounds and has shown promising results in preclinical studies.

Scientific Research Applications

N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide X has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and cardiovascular diseases. In preclinical studies, it has shown promising results in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and improving cardiovascular function.

Mechanism of Action

The mechanism of action of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide X is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and cardiovascular function. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tumor invasion and metastasis. It also inhibits the activity of nuclear factor-kappa B, a signaling pathway that is involved in inflammation. Additionally, it has been shown to improve endothelial function and reduce oxidative stress, which can improve cardiovascular function.
Biochemical and Physiological Effects:
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide X has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cardiovascular function. It has also been shown to reduce oxidative stress and improve endothelial function, which can have a positive impact on overall health.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide X is that it has shown promising results in preclinical studies for its potential therapeutic applications in various fields of medicine. Additionally, the synthesis method has been optimized to yield high purity and yield of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide X. However, one of the limitations of using N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide X in lab experiments is that its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways or enzymes.

Future Directions

There are several future directions for the research and development of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide X. One potential direction is to further investigate its mechanism of action and identify specific pathways or enzymes that it targets. This can help to design more targeted experiments and potentially identify new therapeutic applications for N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide X. Additionally, further preclinical studies are needed to evaluate its safety and efficacy in vivo. Finally, clinical trials are needed to evaluate its potential therapeutic applications in humans.

properties

IUPAC Name

2-methyl-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-13(2)17-8-5-14(3)11-18(17)26-10-9-20-27(24,25)19-12-16(21(22)23)7-6-15(19)4/h5-8,11-13,20H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUYXBFCWUADJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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